Tschimgin

Descripción general

Descripción

Tschimgin is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Tschimgin involves several synthetic routes. One common method includes the use of ethylparaben and 4-(benzyloxy)benzaldehyde as starting materials. The reaction typically involves the condensation of these compounds under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tschimgin undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized flavonoid derivatives, dihydroflavonoids, and substituted flavonoid compounds, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Tschimgin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various flavonoid derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of natural dyes, cosmetics, and food additives due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of Tschimgin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: this compound targets various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.

Comparación Con Compuestos Similares

Tschimgin is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound has shown distinct advantages in certain therapeutic applications, making it a valuable compound for further research and development .

Actividad Biológica

Tschimgin, a monoterpene compound isolated from propolis, particularly from the resin of Ferula species, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Composition

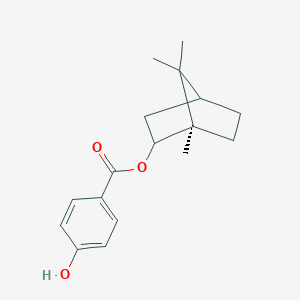

This compound is chemically classified as a monoterpene, specifically identified as bornyl p-hydroxybenzoate. It is one of only two monoterpenes reported in propolis alongside tschimganin. The molecular structure contributes to its biological activity, which includes anti-inflammatory, antioxidant, and anticancer properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | This compound showed a high scavenging activity against DPPH radicals. | |

| ABTS assay | Demonstrated potent inhibition of ABTS radical cation formation. |

2. Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines and inhibit the NF-κB signaling pathway, which plays a critical role in inflammation.

| Study | Method | Findings |

|---|---|---|

| In vitro | Reduced IL-6 and TNF-α levels in macrophages. | |

| Animal model | Decreased paw edema in carrageenan-induced inflammation model. |

3. Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth.

| Study | Cell Line | Effect |

|---|---|---|

| PANC-1 | Induced apoptosis via caspase activation. | |

| MCF-7 | Inhibited proliferation and induced cell cycle arrest at G1 phase. |

Case Study 1: Anticancer Efficacy in Gastric Cancer

A study conducted on Iranian propolis highlighted the chemoprotective effects of this compound against gastric cancer. The study utilized animal models to assess the efficacy of this compound in reducing tumor size and improving survival rates.

- Methodology : Mice were treated with this compound alongside a carcinogen.

- Results : Significant reduction in tumor incidence and size was observed compared to control groups.

Case Study 2: Wound Healing Properties

Another investigation focused on the wound healing properties of propolis containing this compound. The study aimed to evaluate the healing rate in diabetic rats treated with a topical formulation containing this compound.

- Methodology : Diabetic rats were subjected to full-thickness wounds treated with this compound-infused ointment.

- Results : Enhanced wound closure rates and improved histological parameters were noted compared to untreated controls.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By neutralizing free radicals, this compound reduces oxidative stress, leading to decreased cellular damage.

- Anti-inflammatory Pathway Modulation : Inhibition of NF-κB and downregulation of inflammatory mediators contribute to its anti-inflammatory effects.

- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Propiedades

IUPAC Name |

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBMPPVYPMMRNT-AJUCZRQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2OC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959823 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38970-50-2 | |

| Record name | Tschimgin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.